4-Fluoro-2-(pyridin-3-yl)benzenamine CAS number and synonyms
4-Fluoro-2-(pyridin-3-yl)benzenamine CAS number and synonyms
An In-Depth Technical Guide by a Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, biaryl and heteroaryl anilines serve as foundational building blocks for assembling complex active pharmaceutical ingredients (APIs). Among these, 4-Fluoro-2-(pyridin-3-yl)benzenamine (CAS Registry Number: 923293-16-7 ) has emerged as a highly privileged scaffold[1].
Commonly referred to by its synonyms—4-Fluoro-2-(pyridin-3-yl)aniline , 4-Fluoro-2-(3-pyridinyl)benzenamine , and 2-(3-Pyridyl)-4-fluoroaniline —this compound integrates three critical pharmacophoric elements: a primary amine for downstream cyclization or amidation, a pyridine ring for hydrogen bonding and solubility enhancement, and a strategically placed fluorine atom for metabolic shielding[2]. As a Senior Application Scientist overseeing scale-up campaigns and synthetic route design, I frequently leverage this specific building block when targeting central nervous system (CNS) receptors and kinase domains.
This whitepaper dissects the physicochemical properties, self-validating synthetic protocols, mechanistic causality, and downstream applications of 4-Fluoro-2-(pyridin-3-yl)benzenamine.
Physicochemical Profiling
Understanding the physicochemical baseline of a building block is critical for predicting its behavior in biphasic reactions and its influence on the final API's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The quantitative data for 4-Fluoro-2-(pyridin-3-yl)benzenamine is summarized below:
| Parameter | Value |
| Chemical Name | 4-Fluoro-2-(pyridin-3-yl)benzenamine |
| CAS Registry Number | 923293-16-7 |
| Molecular Formula | C11H9FN2 |
| Molecular Weight | 188.20 g/mol |
| Exact Mass | 188.0749 Da |
| Topological Polar Surface Area (TPSA) | 38.9 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Aniline Nitrogen) |
| Rotatable Bonds | 1 (Biaryl Axis) |
Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 4-Fluoro-2-(pyridin-3-yl)benzenamine is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-fluoroaniline and pyridin-3-ylboronic acid[3].
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes an in-process control (IPC) to verify success before proceeding.
Step-by-Step Self-Validating Protocol
Step 1: Reagent Charging & Degassing
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Action: Charge 2-bromo-4-fluoroaniline (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq) into a reactor containing a 1,4-dioxane/H₂O mixture (4:1 v/v). Sparge the suspension with N₂ for 30 minutes.
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Causality: The 4:1 solvent ratio ensures optimal solubility of the organic electrophile while providing enough water to dissolve the inorganic base, facilitating the crucial transmetalation step[4]. Degassing is critical to prevent the premature oxidation of the Pd(0) active species to an inactive Pd(II) state.
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Validation Checkpoint: Utilize a dissolved oxygen (DO) probe; proceed to catalyst addition only when DO < 2 ppm.
Step 2: Catalyst Addition & Heating
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Action: Add Pd(dppf)Cl₂ (0.05 eq) under an N₂ counter-flow. Heat the biphasic mixture to 90–100 °C under reflux[5].
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Causality: Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the intermediate palladium complex. This sterically demanding environment dramatically accelerates the reductive elimination step and suppresses unwanted protodeboronation of the sensitive pyridinylboronic acid.
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Validation Checkpoint: Perform HPLC sampling at 2h, 4h, and 12h. The reaction is validated as complete when the peak area of the limiting reagent (2-bromo-4-fluoroaniline) is < 1% relative to the product peak.
Step 3: Workup & Isolation
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Action: Cool the reactor to room temperature, dilute with ethyl acetate (EtOAc), and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: The biphasic extraction partitions the inorganic salts and residual boronic acid into the aqueous phase, leaving the lipophilic biaryl product in the organic phase.
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Validation Checkpoint: Analyze the aqueous layer via LC-MS to confirm the absolute absence of the target product (preventing yield loss) before discarding the aqueous waste.
Suzuki-Miyaura Cross-Coupling Workflow for 4-Fluoro-2-(pyridin-3-yl)benzenamine Synthesis.
Mechanistic Insights: The Role of Fluorine and Pyridine
In drug design, the inclusion of 4-Fluoro-2-(pyridin-3-yl)benzenamine is rarely accidental; it is a calculated structural decision.
The Fluorine Effect: Placing a fluorine atom para to the amine group serves a dual purpose. First, fluorine is highly electronegative but sterically small (its van der Waals radius is similar to hydrogen). This inductively withdraws electron density from the aromatic ring, lowering the pKa of the aniline amine. This pKa modulation makes the amine a better leaving group or a more controlled nucleophile in subsequent cyclization reactions (e.g., forming quinolines or indazoles). Second, the para-fluorine blocks metabolic oxidation. Cytochrome P450 (CYP450) enzymes typically hydroxylate anilines at the para position; the strong C-F bond completely abrogates this metabolic liability, extending the half-life of the final drug.
The Pyridine Effect: The 3-pyridyl substitution introduces a basic nitrogen that acts as a strong hydrogen bond acceptor. This is vital for interacting with hinge-region residues in kinase active sites or transmembrane domains of G-protein coupled receptors (GPCRs). Furthermore, the pyridine ring significantly lowers the lipophilicity (LogP) of the molecule compared to a simple phenyl ring, thereby improving aqueous solubility and oral bioavailability.
Downstream Applications in Medicinal Chemistry
4-Fluoro-2-(pyridin-3-yl)benzenamine is prominently featured in the patent literature as a precursor for highly active CNS agents. A prime example is its use in the synthesis of complex quinoline derivatives designed as 5-HT7 receptor agonists [6].
In these synthetic pathways, the primary amine of our title compound undergoes a condensation reaction with a beta-keto ester, followed by thermal cyclization to form a substituted quinoline core. The resulting API binds to the 5-HT7 receptor, a GPCR involved in the regulation of circadian rhythms, sleep disorders, and depression.
Mechanism of Action for 5-HT7 Receptor Agonists Derived from Pyridinyl-Aniline Precursors.
Analytical Validation
To guarantee the structural integrity of 4-Fluoro-2-(pyridin-3-yl)benzenamine before deploying it in downstream API synthesis, rigorous analytical validation is required:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Validation Standard: The compound must exhibit a single sharp peak on a reverse-phase C18 column (>98% Area Under Curve). Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 189.08.
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Nuclear Magnetic Resonance (¹H NMR & ¹⁹F NMR):
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Validation Standard: ¹H NMR (in DMSO-d₆) must show the characteristic broad singlet for the -NH₂ protons (~5.2 ppm, integrating for 2H), which disappears upon D₂O exchange. The ¹⁹F NMR must show a single distinct resonance (typically around -125 ppm) confirming the presence of the single fluorine atom without regioisomeric impurities.
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By adhering to these self-validating protocols and understanding the deep mechanistic causality behind the reagent choices, researchers can reliably utilize 4-Fluoro-2-(pyridin-3-yl)benzenamine to unlock new therapeutic pipelines.
References
1.[1] Boroncore. "923293-16-7 | 4-Fluoro-2-(pyridin-3-yl)benzenamine". Available at: [Link] 2.[2] U.S. Environmental Protection Agency (EPA). "4-Fluoro-2-(pyridin-3-yl)aniline - Exposure". CompTox Chemicals Dashboard. Available at: [Link] 3.[6] World Intellectual Property Organization (WIPO). "WO/2004/043929 QUINOLINE DERIVATIVES". Patentscope. Available at: [Link] 4.[3] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at: [Link] 5.[4] Wikipedia. "Suzuki reaction". Available at: [Link] 6.[5] National Center for Biotechnology Information (NCBI). "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014". PMC. Available at: [Link]
Sources
- 1. 923293-16-7 | 4-Fluoro-2-(pyridin-3-yl)benzenamine | Boroncore [boroncore.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
